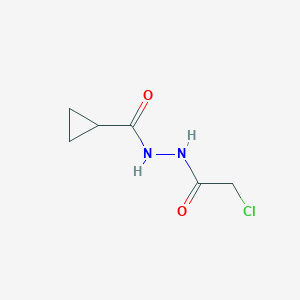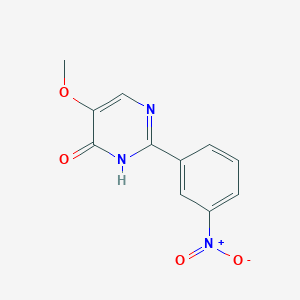
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Vue d'ensemble
Description
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol (MNP) is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound that is classified as a pyrimidine derivative and is composed of five carbon atoms, two nitrogen atoms, and one oxygen atom. MNP has been used in a range of scientific research applications, including laboratory experiments, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
Synthesis and Analgesic Activity
Research by Takagi et al. (1987) explored the synthesis of pyrimidin-4(3H)-ones from 4-methoxy-3-nitrocoumarins, revealing their significant analgesic activity in mice, superior to aminopyrine. Notably, specific compounds demonstrated 3-4.5 times the potency of aminopyrine (Takagi et al., 1987).
Antibacterial and Antiviral Activity
Mistry and Desai (2005) synthesized pyrimidine-2-one derivatives with notable antibacterial activities against various bacteria including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Additionally, Mahmoud et al. (2011) investigated novel pyrimidine derivatives for anti-avian influenza (H5N1) virus activity, although they did not exhibit significant antiviral effects (Mahmoud et al., 2011).
Chemical Reactivity and Structural Analysis
Namazi et al. (2001) investigated the chemical reactivity of Biginelli-type compounds, synthesizing dihydropyrimidine derivatives, and exploring their potential applications (Namazi, Mirzaei, & Azamat, 2001). Jelenc et al. (1978) proposed 4-nitrophenyl ethers for protein crosslinking and affinity labeling, highlighting their reactivity under specific conditions (Jelenc, Cantor, & Simon, 1978).
Synthesis of Novel Derivatives
Ibata et al. (1986) researched the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, providing insights into the synthesis of novel derivatives and their potential applications (Ibata et al., 1986).
Cross-disciplinary Applications
Verbitskiy et al. (2021) developed a novel synthesis method for 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, showcasing their high antibacterial activity against gonococcal infections (Verbitskiy et al., 2021).
Corrosion Inhibition
Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, evaluating their role as corrosion inhibitors for carbon steel in acidic mediums, thereby demonstrating a significant application in industrial chemistry (Abdallah, Shalabi, & Bayoumy, 2018).
Propriétés
IUPAC Name |
5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFSJBYIDLSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



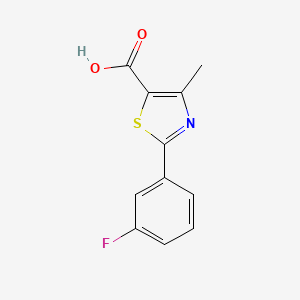
![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)

![Tert-butyl 4-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B1439002.png)
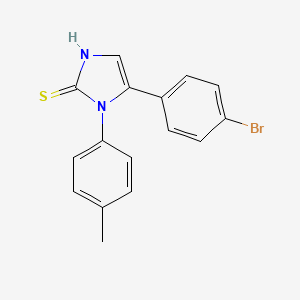
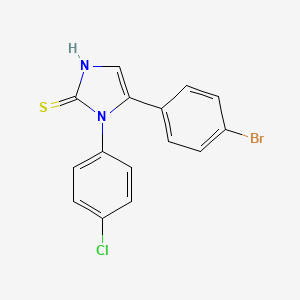
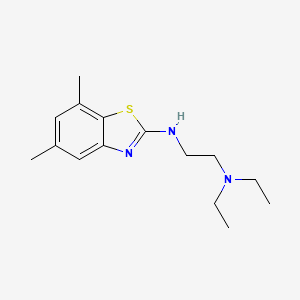

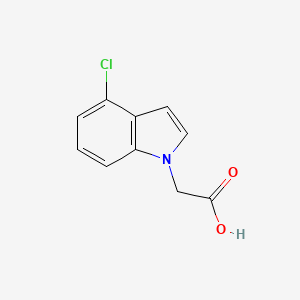
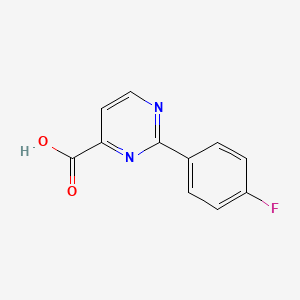
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)

